Application: Synthesis of new porphyrin derivatives for use in photodynamic therapy and cell imaging.
Methods: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy. The ground and excited state nature of new derivatives were examined using UV-Vis.
Results: The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment.
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, also known as 4-hydroxyphenytoin, is a metabolite of the antiepileptic drug phenytoin (Dilantin) []. Metabolites are compounds formed by the breakdown of a parent drug in the body. 4-Hydroxyphenytoin is one of the major metabolites of phenytoin, and its formation helps the body eliminate the drug [].
4-Hydroxyphenytoin has a five-membered heterocyclic ring structure called an imidazolidine-2,4-dione, commonly known as a hydantoin ring. This ring contains two nitrogen atoms and two oxygen atoms. A phenyl group (benzene ring) is attached to one of the nitrogen atoms in the ring, and a 4-hydroxyphenyl group (benzene ring with a hydroxyl group attached at the 4th position) is attached to the other nitrogen atom [].
The presence of the hydroxyl group (OH) on the phenyl ring makes 4-hydroxyphenytoin more polar than phenytoin, which may affect its absorption and distribution in the body [].
The primary route for the formation of 4-hydroxyphenytoin is through the hydroxylation of phenytoin by the liver enzyme CYP2C19 []. This reaction can be represented by the following simplified equation:
Phenytoin + NADPH + H+ + O2 -> 4-Hydroxyphenytoin + NADP+ + H2O []
(NADPH and NADP+ are nicotinamide adenine dinucleotide phosphate in its reduced and oxidized forms, respectively)
4-Hydroxyphenytoin can further undergo glucuronidation, where a glucuronic acid group is attached by another liver enzyme. This conjugated form (4-Hydroxyphenytoin glucuronide) is more water-soluble and is excreted in the urine [].
Irritant